tert-butyl N-[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]carbamate
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Overview
Description
tert-Butyl N-[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]carbamate: is a synthetic organic compound with the molecular formula C14H22N4O2 and a molecular weight of 278.35 g/mol . It is primarily used in research and development, particularly in the fields of pharmaceuticals and chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium .
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories and chemical manufacturing facilities under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidin-3-yl carbamate derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]carbamate is used as an intermediate in the synthesis of more complex molecules .
Biology: The compound is utilized in biological research to study its interactions with various biomolecules and its potential effects on biological systems .
Medicine: In medicinal chemistry, it serves as a building block for the development of new pharmaceutical agents, particularly those targeting specific enzymes or receptors .
Industry: The compound is also used in the chemical industry for the production of specialized chemicals and materials .
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- tert-Butyl N-[1-(6-ethoxypyrimidin-4-yl)pyrrolidin-3-yl]carbamate
- tert-Butyl N-[1-(6-chloropyrimidin-4-yl)pyrrolidin-3-yl]carbamate
- tert-Butyl (1-(6,7-dimethoxyquinazolin-4-yl)pyrrolidin-3-yl)(methyl)carbamate
Uniqueness: tert-Butyl N-[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]carbamate is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and interactions with biological targets . This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C14H22N4O2 |
---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
tert-butyl N-[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C14H22N4O2/c1-10-7-12(16-9-15-10)18-6-5-11(8-18)17-13(19)20-14(2,3)4/h7,9,11H,5-6,8H2,1-4H3,(H,17,19) |
InChI Key |
CYGSZUCPQDMCKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCC(C2)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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